molecular formula C15H16 B1583060 2,2-Diphenylpropane CAS No. 778-22-3

2,2-Diphenylpropane

Cat. No. B1583060
Key on ui cas rn: 778-22-3
M. Wt: 196.29 g/mol
InChI Key: MILSYCKGLDDVLM-UHFFFAOYSA-N
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Patent
US05183926

Procedure details

0.5 mol of Compound A were stirred at 40° C. and under 20 bar of H2 in 3,000 ml of ethyl acetate with the addition of 27 g of palladium/carbon (5% Pd) and 1 mol of triethylamine; during the course of the reaction a further 15 g of Pd/C were added in total. After distillation, 84% of Compound B was obtained.
Name
Compound A
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
CS(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18](OS(C)(=O)=O)=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1)(=O)=O.C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[C:9]1([C:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)([CH3:14])[CH3:13])[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Compound A
Quantity
0.5 mol
Type
reactant
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
27 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in total
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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